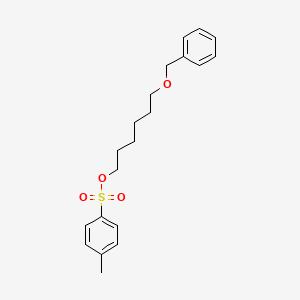

OTs-C6-OBn

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxyhexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4S/c1-18-11-13-20(14-12-18)25(21,22)24-16-8-3-2-7-15-23-17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUMHKDBEGSVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTs-C6-OBn, chemically known as 6-(benzyloxy)hexyl 4-methylbenzenesulfonate, is a bifunctional organic molecule. Its structure incorporates a tosylate group (OTs), a hexyl chain (C6), and a benzyloxy group (OBn). The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making that end of the molecule reactive. The benzyloxy group provides a protected hydroxyl functionality. These features suggest its primary utility as a chemical linker in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. For instance, its precursor, 6-hydroxyhexyl 4-methylbenzenesulfonate, is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), indicating a likely application for OTs-C6-OBn in similar advanced therapeutic modalities.[1][2]

Chemical Structure and Properties

The chemical structure of OTs-C6-OBn is characterized by a central six-carbon aliphatic chain. One terminus of this chain is esterified with 4-methylbenzenesulfonic acid (tosic acid), forming the tosylate ester. The other terminus is ether-linked to a benzyl group, forming a benzyl ether.

Chemical Structure:

Table 1: Chemical and Physical Properties of OTs-C6-OBn

| Property | Value | Source |

| IUPAC Name | 6-(benzyloxy)hexyl 4-methylbenzenesulfonate | - |

| Synonyms | OTs-C6-OBn | - |

| CAS Number | 126519-80-0 | - |

| Molecular Formula | C₂₀H₂₆O₄S | - |

| Molecular Weight | 362.48 g/mol | - |

| SMILES | O=S(C1=CC=C(C)C=C1)(OCCCCCCOCC2=CC=CC=C2)=O | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Purification

Logical Synthesis Workflow:

Caption: Plausible synthetic workflow for OTs-C6-OBn.

Experimental Protocols

Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol (Williamson Ether Synthesis)

-

To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.0 equivalent) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 6-(benzyloxy)hexan-1-ol.

Step 2: Synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate (Tosylation)

-

Dissolve 6-(benzyloxy)hexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 6-(benzyloxy)hexyl 4-methylbenzenesulfonate.

Applications in Research and Drug Development

While specific examples of the use of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate in signaling pathway studies or as a component in a final drug candidate are not prominent in the current literature, its structure strongly points to its utility as a versatile linker.

Potential Signaling Pathway Investigation Workflow:

In hypothetical scenarios where OTs-C6-OBn is used to synthesize a bioactive compound (e.g., a kinase inhibitor with a targeting moiety), the following workflow could be employed to investigate its effect on a cellular signaling pathway.

Caption: Hypothetical workflow for investigating the effect of a synthesized bioactive probe on a signaling pathway.

The benzyloxy group can be deprotected (e.g., through hydrogenolysis) to reveal a primary alcohol, which can then be further functionalized. The tosylate end of the molecule can be displaced by a variety of nucleophiles. This dual reactivity makes OTs-C6-OBn a valuable building block for creating molecules with distinct functionalities at either end of a six-carbon spacer. Such molecules are crucial in the design of selective estrogen receptor modulators and other targeted therapies.[3]

Conclusion

OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate) is a chemical intermediate with significant potential in synthetic organic and medicinal chemistry. Its bifunctional nature, combining a reactive tosylate with a protected hydroxyl group, makes it an ideal candidate for use as a linker in the construction of complex bioactive molecules. While detailed experimental data and specific biological applications are not yet widely published, its structural similarity to linkers used in advanced therapeutic platforms suggests a promising role in the future of drug discovery and development. Further research into the synthesis, properties, and applications of this compound is warranted.

References

Synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn), a valuable bifunctional molecule often utilized as a linker in the development of novel therapeutic agents and chemical probes. This document details the synthetic pathway starting from commercially available materials, including step-by-step experimental protocols and characterization data.

Synthetic Strategy

The synthesis of OTs-C6-OBn is a two-step process commencing with the monosubstitution of 1,6-hexanediol to introduce a benzyl ether protecting group, followed by the tosylation of the remaining primary alcohol. The overall synthetic scheme is depicted below:

Scheme 1: Overall synthesis of OTs-C6-OBn

Caption: Synthetic pathway for OTs-C6-OBn.

Experimental Protocols

Step 1: Synthesis of 6-(benzyloxy)-1-hexanol

This procedure outlines the selective monobenzylation of 1,6-hexanediol.

Experimental Workflow: Monobenzylation

Caption: Workflow for the synthesis of 6-(benzyloxy)-1-hexanol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,6-Hexanediol | 118.17 | 3.00 g | 25.38 |

| Sodium Hydride (60% in oil) | 24.00 | 1.02 g | 25.38 |

| Benzyl Bromide | 171.04 | 3.28 mL | 27.92 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Dichloromethane (CH2Cl2) | - | 3 x 100 mL | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |

Procedure:

-

To a solution of 1,6-hexanediol (3.00 g, 25.38 mmol) in anhydrous THF (50 mL), slowly add a 60% oil suspension of sodium hydride (1.02 g, 25.38 mmol).

-

Following the addition of NaH, add benzyl bromide (3.28 mL, 27.92 mmol).

-

Stir the reaction mixture at 25 °C for 6 hours.

-

After the reaction is complete, quench with cold water and extract with CH2Cl2 (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield the crude material.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

Yield and Characterization:

| Product | Appearance | Yield | ¹H NMR (CDCl₃, δ ppm) |

| 6-(benzyloxy)-1-hexanol | Colorless oil | 91% | 1.40-1.64 (m, 8H, -CH₂- and 1H, -OH), 3.46-3.49 (m, 2H, -OCH₂-), 3.63-3.66 (m, 2H, -OCH₂-), 4.51 (s, 2H, -OCH₂-), 7.34 (s, 5H, Ar-H) |

Step 2: Synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn)

This procedure details the tosylation of the primary alcohol of 6-(benzyloxy)-1-hexanol.

Experimental Workflow: Tosylation

Caption: Workflow for the synthesis of OTs-C6-OBn.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |

| 6-(benzyloxy)-1-hexanol | 208.29 | 2.08 g | 10.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.29 g | 12.0 |

| Pyridine | 79.10 | 20 mL | - |

| Dichloromethane | - | As needed | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve 6-(benzyloxy)-1-hexanol (2.08 g, 10.0 mmol) in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol).

-

Stir the mixture at 0 °C for 6 hours.

-

After the reaction, pour the mixture into ice water and acidify with concentrated hydrochloric acid.

-

Extract the aqueous mixture twice with dichloromethane.

-

Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the final product.

Yield and Characterization:

| Product | Appearance | Yield | ¹H NMR (CDCl₃, δ ppm) (Predicted) | ¹³C NMR (CDCl₃, δ ppm) (Predicted) |

| 6-(benzyloxy)hexyl p-toluenesulfonate | Colorless to pale yellow oil | 85-95% (typical) | 7.78 (d, 2H), 7.25-7.35 (m, 7H), 4.48 (s, 2H), 4.00 (t, 2H), 3.44 (t, 2H), 2.43 (s, 3H), 1.55-1.70 (m, 4H), 1.25-1.40 (m, 4H) | 144.7, 138.4, 133.2, 129.8, 128.4, 127.8, 127.6, 127.5, 72.9, 70.6, 69.9, 29.5, 28.8, 25.8, 25.3, 21.6 |

Safety Precautions

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.

-

Benzyl Bromide: Lachrymator and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and moisture-sensitive. Handle with care in a dry environment.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Use in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate personal protective equipment.

This guide provides a detailed framework for the synthesis of OTs-C6-OBn. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

Technical Guide: OTs-C6-OBn - A PROTAC Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OTs-C6-OBn, a bifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document covers its chemical properties, synthesis, and its application in the development of targeted protein degraders, specifically focusing on its role in the synthesis of SGK3 (Serum/Glucocorticoid-Regulated Kinase 3) degraders.

Core Compound Data

OTs-C6-OBn, also known as Benzyl 6-(tosyloxy)hexyl ether, is a chemical tool used in the development of PROTACs. PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. OTs-C6-OBn serves as a linker molecule, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

| Property | Value | Reference |

| CAS Number | 126519-80-0 | [1] |

| Molecular Formula | C₂₀H₂₆O₄S | [1] |

| Molecular Weight | 362.48 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of OTs-C6-OBn

The synthesis of OTs-C6-OBn is a two-step process that involves the monobenzylation of a diol followed by tosylation of the remaining alcohol group. The following protocols are based on established chemical transformations.

Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol (Williamson Ether Synthesis)

This step involves the selective protection of one of the hydroxyl groups of 1,6-hexanediol with a benzyl group.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,6-hexanediol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (approximately 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzylating Agent: After the initial reaction subsides and the alkoxide is formed, slowly add benzyl bromide (1 equivalent) to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-(benzyloxy)hexan-1-ol.

Step 2: Synthesis of OTs-C6-OBn (Tosyl-C6-OBn) (Tosylation)

The terminal hydroxyl group of 6-(benzyloxy)hexan-1-ol is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions in PROTAC synthesis.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve 6-(benzyloxy)hexan-1-ol (1 equivalent) in a dry solvent such as dichloromethane (DCM) or pyridine at 0°C under an inert atmosphere.

-

Addition of Reagents: Add triethylamine (TEA) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 equivalents) to the solution. Then, add a solution of p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) in the same solvent dropwise.

-

Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, add water to the reaction mixture. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product. Further purification by column chromatography on silica gel will yield the final product, OTs-C6-OBn.

Application in PROTAC Synthesis: SGK3 Degrader

OTs-C6-OBn is a key intermediate in the synthesis of PROTACs designed to target SGK3 for degradation. The tosyl group of OTs-C6-OBn serves as a reactive site for linking to a ligand that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The other end of the linker is then attached to a molecule that binds to SGK3.

General Experimental Workflow for PROTAC Synthesis using OTs-C6-OBn

-

Linker-E3 Ligase Ligand Conjugation: The E3 ligase ligand, containing a nucleophilic group (e.g., a phenol or amine), is reacted with OTs-C6-OBn. The nucleophile displaces the tosylate group in an Sₙ2 reaction to form an ether or amine linkage.

-

Deprotection: The benzyl (Bn) protecting group on the other end of the linker is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal a primary alcohol.

-

Activation of the Linker: The newly exposed alcohol can be converted to a more reactive functional group, such as an azide, carboxylic acid, or another leaving group, depending on the desired final conjugation chemistry.

-

Final Conjugation: The activated linker is then reacted with the SGK3-binding molecule to form the final PROTAC.

Signaling Pathways

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.

SGK3 Signaling Pathway

SGK3 is a serine/threonine kinase that is a downstream effector of the PI3K/AKT signaling pathway. It plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. In some cancers, SGK3 is upregulated and can contribute to therapeutic resistance. For instance, SGK3 can activate the GSK3β/β-catenin signaling pathway, which is implicated in promoting cancer stemness. By targeting SGK3 for degradation, it is possible to inhibit these pro-survival pathways.

References

The Pivotal Role of the Tosylate Group in the Reactivity of OTs-C6-OBn: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures and biological activities. Among the vast arsenal of synthetic tools, the p-toluenesulfonate (tosylate) group stands out as a cornerstone for activating alcohols towards nucleophilic substitution and elimination reactions. This technical guide delves into the core principles governing the reactivity of OTs-C6-OBn (1-((6-(tosyloxy)hexyl)oxy)methyl)benzene), a molecule featuring a primary alkyl tosylate tethered to a benzyl ether. Understanding the role of the tosylate group in this specific context is crucial for predicting reaction outcomes, designing efficient synthetic routes, and developing novel therapeutic agents.

The Tosylate Group: An Exceptional Leaving Group

The remarkable utility of the tosylate group stems from its ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[1][2] Alcohols themselves are generally unreactive in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[3] The conversion of an alcohol to a tosylate ester via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine fundamentally alters this reactivity profile.[1][4]

The efficacy of the tosylate anion (TsO⁻) as a leaving group is attributed to its exceptional stability, which arises from two key electronic factors:

-

Resonance Stabilization: The negative charge on the departing tosylate anion is delocalized across the three oxygen atoms of the sulfonate group. This distribution of charge significantly stabilizes the anion.

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, enhancing its stability.

The stability of the tosylate anion is reflected in the acidity of its conjugate acid, p-toluenesulfonic acid (TsOH), which is a strong acid with a pKa of approximately -2.8. This indicates that the tosylate anion is a very weak base, making it an excellent leaving group, even superior to halides in many cases.

Reactivity of OTs-C6-OBn: A Focus on SN2 Reactions

The structure of OTs-C6-OBn, featuring a tosylate group on a primary carbon, strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.

Several factors contribute to the propensity of OTs-C6-OBn to undergo SN2 reactions:

-

Steric Accessibility: The primary carbon bearing the tosylate group is sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles. Steric hindrance is a major factor that disfavors the SN2 pathway for secondary and tertiary substrates.

-

Absence of Carbocation Rearrangements: The concerted nature of the SN2 mechanism avoids the formation of a carbocation intermediate, thus preventing the possibility of skeletal rearrangements that can plague SN1 reactions.

-

Stereochemical Control: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. While the carbon bearing the tosylate in OTs-C6-OBn is not a stereocenter, this predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (OTs-C6-OBn) and the nucleophile. The general rate law for the SN2 reaction of OTs-C6-OBn with a nucleophile (Nu⁻) can be expressed as:

Rate = k[OTs-C6-OBn][Nu⁻]

Where 'k' is the second-order rate constant.

Quantitative Reactivity Data

| Nucleophile (Nu⁻) | Solvent | Relative Rate (kNu/kCH3OH) |

| I⁻ | Methanol | ~100,000 |

| CN⁻ | Methanol | ~10,000 |

| N₃⁻ | Methanol | ~5,000 |

| Br⁻ | Methanol | ~1,000 |

| Cl⁻ | Methanol | ~200 |

| CH₃O⁻ | Methanol | ~25 |

| H₂O | Methanol | 1 |

This data is representative for a typical SN2 reaction on a primary alkyl substrate and is intended for comparative purposes.

The benzyl ether moiety in OTs-C6-OBn is not expected to significantly alter the electronic environment of the primary alkyl chain and should therefore have a minimal impact on the reaction rate at the distant tosylated carbon.

Experimental Protocols

Protocol 1: Synthesis of OTs-C6-OBn from 6-(Benzyloxy)hexan-1-ol

This protocol describes the conversion of 6-(benzyloxy)hexan-1-ol to its corresponding tosylate, a necessary precursor for subsequent substitution reactions.

Materials:

-

6-(Benzyloxy)hexan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 6-(benzyloxy)hexan-1-ol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by slowly adding cold 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude OTs-C6-OBn.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution on OTs-C6-OBn

This protocol provides a general method for reacting OTs-C6-OBn with a nucleophile.

Materials:

-

OTs-C6-OBn

-

Nucleophile (e.g., sodium azide, potassium cyanide)

-

Anhydrous solvent (e.g., DMF, DMSO, acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Appropriate work-up reagents (e.g., water, diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve OTs-C6-OBn (1.0 eq.) in the chosen anhydrous solvent.

-

Add the nucleophile (1.1 - 1.5 eq.).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous work-up. For example, if DMF is the solvent, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and nucleophilic substitution of OTs-C6-OBn.

Caption: Energy profile and mechanism of a concerted SN2 reaction.

Caption: Role of a tosylated intermediate in a hypothetical drug synthesis pathway.

Conclusion

The tosylate group in OTs-C6-OBn serves as a highly effective activating group, transforming the otherwise unreactive primary alcohol into a versatile substrate for SN2 reactions. Its excellent leaving group ability, coupled with the steric accessibility of the primary carbon, dictates a predictable and efficient reaction pathway. This makes OTs-C6-OBn and similar tosylated intermediates valuable building blocks in organic synthesis and drug discovery. By understanding the fundamental principles of its reactivity, researchers can harness the power of the tosylate group to construct complex molecules with precision and control, ultimately advancing the frontiers of science and medicine.

References

Benzyl Protection in the Synthesis of (6-(Benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and procedures for the benzyl protection of a C6 alkyl chain, culminating in the synthesis of the versatile intermediate, (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn). This compound is a valuable building block in medicinal chemistry and drug development, where the benzyl group serves as a robust protecting group for a primary alcohol, and the tosylate functions as an excellent leaving group for subsequent nucleophilic substitution reactions.

Introduction to Benzyl Protecting Groups

The benzyl (Bn) group is a widely utilized protecting group for alcohols in organic synthesis due to its stability under a broad range of reaction conditions, including moderately acidic and strongly basic environments.[1][2][3] It is typically introduced by treating an alcohol with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a base.[4][5] The removal of the benzyl group is most commonly achieved through catalytic hydrogenolysis, a mild method that proceeds with reagents like palladium on carbon (Pd/C) and a hydrogen source. Alternative deprotection strategies include the use of strong acids or oxidative cleavage, although these methods are substrate-dependent.

Synthesis of OTs-C6-OBn: A Two-Step Approach

The synthesis of OTs-C6-OBn from a C6 precursor, such as 1,6-hexanediol, involves two key transformations:

-

Monobenzylation of 1,6-hexanediol: This step is crucial for differentiating the two hydroxyl groups of the starting diol. Achieving regioselectivity is paramount to avoid the formation of the dibenzylated byproduct.

-

Tosylation of 6-(benzyloxy)hexan-1-ol: The remaining free hydroxyl group is then converted to a tosylate, activating it for subsequent chemical modifications.

The overall synthetic workflow is depicted below.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for benzylation and tosylation of alcohols.

Protocol for Monobenzylation of 1,6-Hexanediol

This procedure aims for the selective protection of one of the two hydroxyl groups in 1,6-hexanediol.

Materials:

-

1,6-Hexanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,6-hexanediol (1.0 eq.).

-

Dissolve the diol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.95 eq. of 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour.

-

Add benzyl bromide (1.0 eq.) dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate 6-(benzyloxy)hexan-1-ol.

Protocol for Tosylation of 6-(benzyloxy)hexan-1-ol

This procedure converts the remaining primary alcohol to a tosylate.

Materials:

-

6-(benzyloxy)hexan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(benzyloxy)hexan-1-ol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) or pyridine (1.5 eq.), followed by a catalytic amount of DMAP.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude OTs-C6-OBn.

-

The product can be further purified by recrystallization or flash column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of OTs-C6-OBn. Yields can vary based on the scale and purity of reagents.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Monobenzylation | 1,6-Hexanediol | NaH, BnBr | DMF | 0 to RT | 16-24 | 40-60 |

| Tosylation | 6-(Benzyloxy)hexan-1-ol | TsCl, TEA/Pyridine, DMAP | DCM | 0 to RT | 16-20 | >90 |

Benzyl Group Deprotection

While OTs-C6-OBn is often used with the benzyl group intact, its removal may be necessary in subsequent synthetic steps. The logical flow for deprotection is outlined below.

Protocol for Catalytic Hydrogenolysis

This is the most common and mildest method for benzyl ether cleavage.

Materials:

-

Benzyl-protected compound (e.g., a derivative of OTs-C6-OBn)

-

Palladium on carbon (Pd/C), 10 wt%

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the benzyl-protected compound in MeOH or EtOAc in a round-bottom flask.

-

Carefully add Pd/C (typically 5-10 mol% of the palladium metal) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.

Conclusion

The benzyl protecting group is an essential tool in the multi-step synthesis of complex molecules. The preparation of OTs-C6-OBn exemplifies a strategic application of this protecting group, enabling the selective functionalization of a C6 diol. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and reliable synthesis of this valuable intermediate.

References

Spectroscopic and Synthetic Profile of 6-(Benzyloxy)hexyl p-Toluenesulfonate (OTs-C6-OBn)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn). The information presented here is intended to support research and development activities in organic synthesis and medicinal chemistry by providing key data for the identification, purification, and manipulation of this compound.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for OTs-C6-OBn. These predictions are based on the chemical structure and established principles of spectroscopic analysis for organic molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.79 | d | 2H | Ar-H (ortho to -SO₂) |

| 7.35 - 7.25 | m | 7H | Ar-H (benzyl) & Ar-H (meta to -SO₂) |

| 4.50 | s | 2H | -CH₂-Ph |

| 4.02 | t | 2H | -CH₂-OTs |

| 3.45 | t | 2H | -CH₂-OBn |

| 2.44 | s | 3H | Ar-CH₃ |

| 1.70 - 1.60 | m | 4H | -CH₂-CH₂-OTs & -CH₂-CH₂-OBn |

| 1.40 - 1.30 | m | 4H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 144.7 | Ar-C (ipso, -SO₂) |

| 138.5 | Ar-C (ipso, benzyl) |

| 133.0 | Ar-C (ipso, -CH₃) |

| 129.8 | Ar-CH (meta to -SO₂) |

| 128.4 | Ar-CH (benzyl) |

| 127.9 | Ar-CH (ortho to -SO₂) |

| 127.7 | Ar-CH (benzyl) |

| 127.5 | Ar-CH (benzyl) |

| 72.9 | -CH₂-Ph |

| 70.7 | -CH₂-OTs |

| 70.3 | -CH₂-OBn |

| 29.5 | -CH₂- |

| 28.8 | -CH₂- |

| 25.9 | -CH₂- |

| 25.3 | -CH₂- |

| 21.6 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H Stretch |

| 2935, 2860 | Strong | Aliphatic C-H Stretch |

| 1598, 1496 | Medium | Aromatic C=C Stretch |

| 1360 | Strong | S=O Asymmetric Stretch |

| 1175 | Strong | S=O Symmetric Stretch |

| 1100 | Strong | C-O Stretch |

| 960 | Strong | S-O-C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 378.16 | [M]⁺ (Molecular Ion) |

| 287.12 | [M - CH₂Ph]⁺ |

| 223.09 | [M - OTs]⁺ |

| 171.04 | [C₇H₇SO₂]⁺ |

| 155.03 | [C₇H₇O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of OTs-C6-OBn

This section details a representative experimental protocol for the synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate from 6-(benzyloxy)hexan-1-ol.

Materials:

-

6-(Benzyloxy)hexan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of 6-(benzyloxy)hexan-1-ol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Reagents: Anhydrous pyridine (1.5 eq) is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is separated and extracted with dichloromethane. The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-(benzyloxy)hexyl p-toluenesulfonate.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of OTs-C6-OBn.

Caption: Synthetic workflow for OTs-C6-OBn.

Caption: Workflow for spectroscopic analysis.

The Strategic Role of C6 Linkers in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the choice of a chemical linker can be as critical as the pharmacophore itself. Among the diverse array of linkers utilized, the simple yet versatile six-carbon (C6) alkyl chain has emerged as a cornerstone in various therapeutic modalities. This technical guide delves into the multifaceted applications of C6 linkers in medicinal chemistry, with a particular focus on their role in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the quantitative impact of C6 linkers on drug efficacy, provide detailed experimental protocols for their use, and visualize the complex biological pathways they help to modulate.

The C6 Linker: A Balance of Flexibility and Reach

The C6 alkyl linker, a saturated six-carbon chain, offers a unique combination of flexibility and defined length. This balance is crucial for its widespread adoption in drug development. Its flexibility allows the linked moieties, such as a target-binding ligand and an E3 ligase recruiter in a PROTAC, to adopt optimal orientations for biological activity. Concurrently, its length provides sufficient spatial separation to avoid steric hindrance between the connected molecules, facilitating critical interactions like the formation of a stable ternary complex in PROTACs.[1][2]

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's length and composition are critical determinants of a PROTAC's efficacy.[3]

Quantitative Impact of C6 Linkers on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, studies have shown that C6 linkers are frequently found in potent PROTACs. For example, in the development of FBXO22 degraders, the VHL-recruiting compound, AHPC(Me)-C6-NH2, which incorporates a C6 linker, was identified as a highly potent and selective degrader with a half-maximal degradation concentration (DC50) of 77 nM and a maximum degradation (Dmax) of 99%.[1] In contrast, compounds with linkers shorter than C6 were found to be inactive, highlighting the critical role of linker length in achieving potent degradation.

Similarly, in the development of Bruton's tyrosine kinase (BTK) PROTACs, the highly potent degrader PTD10, which utilizes a C6-based linker, exhibited a DC50 of 0.5 nM. Comparative studies on Tank-binding kinase 1 (TBK1) degraders have also shown that while linkers shorter than 12 atoms did not induce degradation, those with linkers between 12 and 29 atoms, which includes the range of many C6-containing linkers, exhibited submicromolar degradation potency.

Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths

| PROTAC Target | Linker Type/Length | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |

| FBXO22 | AHPC(Me)-C6-NH2 (C6) | VHL | 77 | 99 | |

| FBXO22 | C5 or shorter | VHL | Inactive | - | |

| BTK | PTD10 (C6-based) | Cereblon | 0.5 | >95 | |

| BRD4 | dBET6 (C3-based) | Cereblon | 18 | >90 | |

| TBK1 | Alkyl/Ether (<12 atoms) | Not Specified | No degradation | - | |

| TBK1 | Alkyl/Ether (21 atoms) | Not Specified | 3 | 96 | |

| ERα | 16-atom linker | VHL | Potent | High | |

| ERα | 12-atom linker | VHL | Less Potent | Moderate |

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the tumor site. C6 linkers are often employed in the construction of both cleavable and non-cleavable linkers in ADCs.

Quantitative Impact of C6 Linkers on ADC Efficacy

The length and chemical nature of the linker can significantly impact the therapeutic index of an ADC. While direct head-to-head comparisons of C4, C6, and C8 linkers are not always available in a single study, the literature suggests that linker length optimization is a critical aspect of ADC development. For instance, studies on ADCs with different PEG linker lengths have shown a threshold effect on clearance, with longer chains generally leading to slower clearance. The hydrophobicity of the linker also plays a role, with more hydrophobic linkers potentially leading to faster clearance.

Table 2: Representative Data on the Impact of Linker Properties on ADC Performance

| ADC Target | Linker Type | Payload | IC50 (pM) | In Vivo Efficacy | Reference |

| HER2 | β-galactosidase-cleavable | MMAE | 8.8 | 57-58% tumor volume reduction | |

| HER2 | Val-Cit | MMAE | 14.3 | - | |

| CD22 | Self-immolating disulfide (C6) | Maytansine | - | 100% Tumor Growth Inhibition | |

| CD22 | Self-immolating disulfide (C3) | Maytansine | - | Lower Efficacy |

Experimental Protocols

Synthesis of a C6-Linked PROTAC Building Block: Thalidomide-O-amido-C6-NH2

This protocol describes the synthesis of a common C6-linked building block for creating Cereblon-recruiting PROTACs.

Materials:

-

Thalidomide

-

6-(Boc-amino)hexanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Amide Coupling:

-

Dissolve 6-(Boc-amino)hexanoic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

-

Add Thalidomide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Boc-protected Thalidomide-C6-amine.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (20-50% v/v) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield Thalidomide-O-amido-C6-NH2 as a TFA salt.

-

PROTAC-Mediated Protein Degradation Assay by Western Blot

This protocol outlines the general steps to assess the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with serial dilutions of the PROTAC compound or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using ECL substrate and capture the chemiluminescent signal.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

-

ADC Cytotoxicity Assay

This protocol describes a method to evaluate the in vitro cytotoxicity of an ADC.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

ADC and control antibody

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody.

-

Add the diluted compounds to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs have been developed to target BCR-ABL for degradation, offering a potential therapeutic advantage over traditional kinase inhibitors. The signaling cascade downstream of BCR-ABL involves multiple pathways, including the RAS/RAF/MEK/ERK and JAK/STAT pathways, which promote cell proliferation and survival.

Caption: PROTAC-mediated degradation of BCR-ABL disrupts downstream pro-survival signaling pathways.

Experimental Workflow for Ternary Complex Formation Assay

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical methods can be used to study this interaction.

Caption: Workflow for assessing PROTAC-induced ternary complex formation via an affinity pulldown assay.

Conclusion

The C6 linker represents a versatile and effective tool in the medicinal chemist's arsenal. Its optimal balance of flexibility and length has proven instrumental in the successful design of potent PROTACs and stable, effective ADCs. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design in the development of next-generation targeted therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the strategic application of C6 and other linkers will undoubtedly pave the way for novel and more effective medicines.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution with 6-(Benzyloxy)hexyl p-Toluenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing nucleophilic substitution reactions on 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn). This substrate combines a versatile six-carbon linker, a stable benzyl ether protecting group, and an excellent tosylate leaving group. Such functionalized linkers are valuable in medicinal chemistry and drug development for applications including the synthesis of PROTACs, antibody-drug conjugates (ADCs), and other complex molecular architectures. This guide covers the general protocol for the SN2 displacement of the tosylate group and a subsequent, optional protocol for the deprotection of the benzyl ether.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic synthesis. The use of sulfonate esters, such as p-toluenesulfonates (tosylates), as leaving groups is a highly effective strategy for activating alcohols toward substitution.[1][2][3] Alcohols themselves are poor substrates for direct substitution because the hydroxide ion is a poor leaving group.[3][4] Conversion of the alcohol to a tosylate creates a leaving group, the tosylate anion, which is the conjugate base of a strong acid (p-toluenesulfonic acid) and is therefore very stable and an excellent nucleofuge.

The substrate, 6-(benzyloxy)hexyl p-toluenesulfonate, is a primary alkyl tosylate, which is ideal for SN2 reactions. These reactions proceed with high efficiency and predictability, avoiding the carbocation rearrangements that can plague SN1 reactions. The benzyl ether serves as a robust protecting group for a terminal alcohol, stable to a wide range of reaction conditions but readily removable when desired.

This protocol will detail a generalized Williamson Ether Synthesis, a classic SN2 reaction, to demonstrate the displacement of the tosylate, followed by a standard method for benzyl ether deprotection.

Reaction Schemes and Mechanisms

A. Nucleophilic Substitution (SN2)

The core reaction involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the tosylate leaving group. This is a bimolecular, concerted process that results in the inversion of stereochemistry if the carbon is a stereocenter (not applicable for this linear substrate).

-

Reaction: R-OTs + Nu⁻ → R-Nu + OTs⁻ (where R = -(CH₂)₆-OBn)

B. Benzyl Ether Deprotection

Following the substitution, the benzyl ether can be cleaved to reveal the free alcohol. A common and effective method is catalytic hydrogenation.

-

Reaction: R'-OBn + H₂ --[Pd/C]--> R'-OH + Toluene (where R' = Nu-(CH₂)₆-)

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes expected outcomes for the reaction of 6-(benzyloxy)hexyl p-toluenesulfonate with various nucleophiles under standardized SN2 conditions.

| Nucleophile (Nu⁻) | Reagent Example | Product | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Methoxide (CH₃O⁻) | Sodium Methoxide | 7-methoxy-1-phenyl-2-oxaheptane | THF | 60 | 6-12 | 85-95 |

| Azide (N₃⁻) | Sodium Azide | 1-(6-azidohexyloxy)methyl)benzene | DMSO | 80 | 4-8 | 90-98 |

| Cyanide (CN⁻) | Sodium Cyanide | 7-(benzyloxy)heptanenitrile | DMSO | 90 | 12-24 | 80-90 |

| Thiophenoxide (PhS⁻) | Sodium Thiophenoxide | ((6-(phenylthio)hexyl)oxy)methyl)benzene | DMF | 70 | 6-10 | 88-96 |

Experimental Protocols

Protocol 1: General Nucleophilic Substitution with Sodium Methoxide

This protocol details the synthesis of 7-methoxy-1-phenyl-2-oxaheptane as a representative example of a Williamson Ether Synthesis.

Materials:

-

6-(benzyloxy)hexyl p-toluenesulfonate (1.0 equiv)

-

Sodium methoxide (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(benzyloxy)hexyl p-toluenesulfonate.

-

Solvent Addition: Add anhydrous THF to dissolve the substrate (concentration approx. 0.1-0.5 M).

-

Nucleophile Addition: Add sodium methoxide to the stirring solution.

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether product.

Protocol 2: Deprotection of Benzyl Ether via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield the corresponding alcohol.

Materials:

-

Benzyloxy-functionalized substrate (e.g., 7-methoxy-1-phenyl-2-oxaheptane) (1.0 equiv)

-

Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

-

Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with additional solvent (methanol or ethanol).

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol product. Further purification is often not necessary but can be performed if required.

Mandatory Visualizations

Overall Synthetic Pathway

The logical flow from a starting diol to a functionalized alcohol product involves protection, activation, substitution, and deprotection.

References

Application Notes and Protocols: OTs-C6-OBn as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTs-C6-OBn, or benzyl 6-tosyloxyhexyl ether, is a versatile bifunctional alkylating agent. It incorporates a six-carbon aliphatic chain, with one terminus protected as a benzyl ether and the other activated as a tosylate, an excellent leaving group. This structure allows for the nucleophilic introduction of a protected C6 alcohol moiety. The benzyl ether protecting group is stable under a range of reaction conditions and can be selectively removed at a later synthetic stage. These characteristics make OTs-C6-OBn a valuable reagent in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. This document provides detailed application notes and protocols for the use of OTs-C6-OBn as an alkylating agent.

Synthesis of OTs-C6-OBn

The synthesis of OTs-C6-OBn is typically achieved in a two-step sequence starting from 1,6-hexanediol. First, a monosubstitution reaction is performed to introduce the benzyl ether, followed by tosylation of the remaining primary alcohol.

Applications in Synthesis: Alkylation Reactions

OTs-C6-OBn is an effective electrophile in SN2 reactions with a variety of nucleophiles. The tosylate group is readily displaced, forming a new carbon-nucleophile bond.

General Experimental Workflow

The general procedure for alkylation involves the deprotonation of a nucleophile with a suitable base, followed by the addition of OTs-C6-OBn.

Data Presentation: Typical Reaction Conditions for Alkylation

The following table summarizes typical conditions for the alkylation of various nucleophiles with OTs-C6-OBn, based on analogous reactions with long-chain alkyl tosylates.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| O-Nucleophile | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 85 - 95 |

| Aliphatic Alcohol | NaH, KOtBu | THF, DMF | 0 - 60 | 70 - 90 | |

| N-Nucleophile | Primary/Secondary Amine | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | 80 - 95 |

| Azide | NaN₃ | DMF | 60 - 100 | >90 | |

| S-Nucleophile | Thiol | K₂CO₃, NaH | DMF, Ethanol | 0 - 50 | >90 |

| C-Nucleophile | Malonic Ester | NaOEt, NaH | Ethanol, THF | 25 - 70 | 75 - 90 |

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol

This protocol describes the synthesis of a 6-(benzyloxy)hexyl aryl ether.

Materials:

-

Substituted Phenol (1.0 equiv)

-

OTs-C6-OBn (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted phenol in DMF, add K₂CO₃.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of OTs-C6-OBn in DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation of a Primary Amine

This protocol details the synthesis of a secondary amine.

Materials:

-

Primary Amine (1.0 equiv)

-

OTs-C6-OBn (1.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Acetonitrile

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Combine the primary amine, OTs-C6-OBn, and K₂CO₃ in acetonitrile.

-

Heat the mixture to reflux and monitor the reaction by LC-MS.

-

Upon completion, filter the solid and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Deprotection of the Benzyl Ether

The benzyl ether can be cleaved to reveal the primary alcohol. The choice of deprotection method depends on the functional groups present in the molecule.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

This is a common and clean method for benzyl ether cleavage, provided no other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present.

Materials:

-

Benzyl ether-protected compound (1.0 equiv)

-

Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol %)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the benzyl ether-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be required.

Safety Precautions:

-

Always handle alkylating agents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium on carbon is flammable when dry and in the presence of hydrogen; handle with care.

-

Exercise caution when working with reactive reagents such as sodium hydride.

These protocols provide a general guideline for the use of OTs-C6-OBn. Researchers should optimize the reaction conditions for their specific substrates.

Application Notes and Protocols for the Deprotection of 6-(Benzyloxy)-1-(tosyloxy)hexane (OTs-C6-OBn)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the deprotection of 6-(benzyloxy)-1-(tosyloxy)hexane (OTs-C6-OBn) to yield hexane-1,6-diol. Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. The benzyl (Bn) ether and the tosyl (Ts) ester are common protecting groups for alcohols. This application note outlines two primary strategies for the removal of these groups from a C6 alkyl chain: a one-pot reductive cleavage for simultaneous deprotection and a sequential approach. Detailed protocols, a summary of quantitative data, and a workflow diagram are provided to guide researchers in successfully performing this transformation.

Introduction

In the synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of hydroxyl groups is a critical step. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, and is typically removed by catalytic hydrogenolysis.[1][2] The tosylate is an excellent leaving group but can also serve as a protecting group for alcohols, removable under strong reducing or acidic conditions. The target molecule in this procedure, OTs-C6-OBn, possesses both protecting groups on a hexane backbone. The successful removal of both groups is necessary to liberate the free diol, hexane-1,6-diol, a common building block in medicinal chemistry and materials science. This document presents validated methods to achieve this deprotection efficiently.

Data Presentation

The following table summarizes the expected outcomes for the described deprotection protocols. Yields and reaction times are approximate and may vary depending on the specific reaction scale and conditions.

| Protocol | Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |

| 1 | One-Pot Reductive Cleavage | Sodium naphthalenide | THF | -78 to RT | 1 - 3 | 85 - 95 | Simultaneous removal of both OTs and OBn groups.[3] |

| 2 | Sequential Deprotection | 1. Pd/C, H₂ (or HCO₂NH₄) 2. Mg, MeOH | 1. EtOH/EtOAc 2. MeOH | 1. RT 2. RT | 1. 2 - 6 2. 4 - 8 | 75 - 85 (overall) | Stepwise removal, potential for intermediate isolation. |

Experimental Protocols

Protocol 1: One-Pot Reductive Deprotection using Sodium Naphthalenide

This protocol describes the simultaneous cleavage of both the tosyl and benzyl protecting groups using a strong reducing agent, sodium naphthalenide. This method is advantageous for its efficiency in a single synthetic step.

Materials:

-

OTs-C6-OBn

-

Naphthalene

-

Sodium metal

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of Sodium Naphthalenide Solution (ca. 0.5 M):

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add naphthalene (1.28 g, 10 mmol).

-

Add anhydrous THF (20 mL) and stir until the naphthalene is fully dissolved.

-

Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to the solution.

-

Stir the mixture at room temperature. The solution will turn a deep green color, indicating the formation of the sodium naphthalenide radical anion. This may take 1-2 hours.

-

-

Deprotection Reaction:

-

In a separate dry round-bottom flask under an inert atmosphere, dissolve OTs-C6-OBn (1 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared sodium naphthalenide solution dropwise to the OTs-C6-OBn solution until the green color persists, indicating an excess of the reducing agent.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of methanol until the green color disappears, followed by the careful addition of saturated aqueous NH₄Cl solution.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude hexane-1,6-diol by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Protocol 2: Sequential Deprotection

This protocol involves a two-step process: first, the removal of the benzyl group by catalytic hydrogenolysis, followed by the reductive cleavage of the tosyl group.

Step 1: Debenzylation via Catalytic Hydrogenolysis

Materials:

-

OTs-C6-OBn

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or a hydrogen transfer reagent like ammonium formate (HCO₂NH₄)

-

Celite®

Procedure:

-

Dissolve OTs-C6-OBn (1 mmol) in ethanol or ethyl acetate (20 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol% by weight) to the solution.

-

If using hydrogen gas, evacuate the flask and backfill with H₂ (repeat 3 times), then maintain a positive pressure of H₂ with a balloon.

-

If using ammonium formate, add 5 equivalents to the reaction mixture.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the intermediate alcohol, 6-hydroxyhexyl p-toluenesulfonate.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate product, which can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Step 2: Detosylation using Magnesium in Methanol

Materials:

-

Crude 6-hydroxyhexyl p-toluenesulfonate from Step 1

-

Magnesium turnings (Mg)

-

Anhydrous Methanol (MeOH)

-

Aqueous hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude intermediate from Step 1 in anhydrous methanol (20 mL).

-

Add magnesium turnings (10 equivalents) to the solution.

-

Stir the mixture at room temperature. The reaction can be gently heated to reflux to accelerate the process if necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by adding 1 M HCl until the excess magnesium has dissolved.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude hexane-1,6-diol by column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the deprotection of OTs-C6-OBn.

Caption: Proposed mechanism for one-pot reductive deprotection.

Troubleshooting and Safety Precautions

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material or intermediates, consider extending the reaction time, increasing the temperature (for Protocol 2, Step 2), or adding more of the reducing agent (for Protocol 1).

-

Low Yields: Ensure all reagents are of high purity and solvents are anhydrous, especially for the sodium naphthalenide reaction. Inefficient extraction or purification can also lead to product loss.

-

Safety:

-

Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere.

-

Palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry in the air.

-

Hydrogen gas is flammable and forms explosive mixtures with air. Ensure proper ventilation and absence of ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

-

Characterization of Hexane-1,6-diol

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 4H), 1.58 (m, 4H), 1.40 (m, 4H), 1.35 (br s, 2H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 62.9, 32.7, 25.6.

-

Mass Spectrometry (EI): m/z 118 (M⁺), 100, 82, 73, 55.

This data should be compared with literature values or a known standard of hexane-1,6-diol.

References

Application Notes and Protocols: OTs-C6-OBn as a Versatile Building Block for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: OTs-C6-OBn, chemically known as 6-(benzyloxy)hexyl tosylate, is a bifunctional chemical building block of significant utility in organic synthesis. It incorporates a six-carbon aliphatic chain, providing hydrophobicity and flexibility to target molecules. One terminus of the chain is functionalized with a tosylate group, an excellent leaving group for nucleophilic substitution reactions, while the other is protected as a benzyl ether. This arrangement allows for the strategic introduction of the hexyl linker into a variety of molecular scaffolds. The benzyl ether can be selectively deprotected in a subsequent step to reveal a primary alcohol, which can be further functionalized. These characteristics make OTs-C6-OBn a valuable tool in the synthesis of complex molecules, including biologically active compounds such as kinase inhibitors and other potential therapeutic agents.

Core Applications in Organic Synthesis

The primary application of OTs-C6-OBn is as an alkylating agent in nucleophilic substitution reactions (S_N2). The tosylate moiety is readily displaced by a wide range of nucleophiles, enabling the covalent attachment of the benzyloxyhexyl group to various substrates.

Key Applications Include:

-

O-Alkylation: Introduction of the C6-OBn chain onto phenols, alcohols, and carboxylic acids.

-